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molecular formula C4H7NOS B8756690 4-(Methylsulfanyl)azetidin-2-one CAS No. 68290-18-6

4-(Methylsulfanyl)azetidin-2-one

Cat. No. B8756690
M. Wt: 117.17 g/mol
InChI Key: WZPSXMPWJCIGAY-UHFFFAOYSA-N
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Patent
US05229381

Procedure details

A mixture of 300 mg (2.6 mM) 4-methylthioazetidin-2-one, 10 ml acetic anhydride and 10 ml pyridine was stirred at 100° in a sealed tube 24 hours. After concentrating in vacuo, the residue was chromatographed on silica gel in hexane/ethyl acetate to yield 324 mg (78%) of 1-acetyl-4-methylthioazetidine-2-one.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH:3]1[NH:6][C:5](=[O:7])[CH2:4]1.[C:8](OC(=O)C)(=[O:10])[CH3:9]>N1C=CC=CC=1>[C:8]([N:6]1[CH:3]([S:2][CH3:1])[CH2:4][C:5]1=[O:7])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CSC1CC(N1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 100° in a sealed tube 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel in hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)N1C(CC1SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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